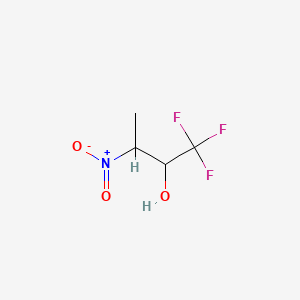

1,1,1-Trifluoro-3-nitrobutan-2-ol

Description

Contextualizing the Role of Trifluoromethylated Alcohols in Chemical Science

The trifluoromethyl (CF₃) group is of particular importance. Its introduction into a molecule can enhance lipophilicity and binding affinity to biological targets. Trifluoromethylated alcohols, specifically, are valuable chiral building blocks. The strong electron-withdrawing nature of the CF₃ group makes the adjacent alcohol moiety more acidic compared to its non-fluorinated counterparts, influencing its reactivity and hydrogen-bonding capabilities. These properties have led to their use in creating pharmaceuticals and agrochemicals with improved efficacy.

The β-Nitro Alcohol Motif as a Strategic Synthetic Platform

The β-nitro alcohol functional group is a powerful and versatile synthon in organic synthesis. It is most commonly formed through the Henry reaction (or nitroaldol reaction), which creates a carbon-carbon bond between a nitroalkane and a carbonyl compound. wikipedia.orgpsu.edu The true synthetic utility of the β-nitro alcohol lies in its capacity for further chemical transformation. wikipedia.org The nitro group can be reduced to a primary amine, oxidized to a ketone, or eliminated to form a nitroalkene, providing access to a wide array of other important molecular structures, such as amino alcohols and α-nitro ketones. wikipedia.org

Overview of 1,1,1-Trifluoro-3-nitrobutan-2-ol within the Trifluoromethylated Nitroalcohol Class

1,1,1-Trifluoro-3-nitrobutan-2-ol combines the key features of both a trifluoromethylated alcohol and a β-nitro alcohol. This positions it as a potentially valuable, yet highly specific, building block in synthetic chemistry. Its structure contains two adjacent stereocenters, offering possibilities for diastereoselective and enantioselective synthesis. The compound serves as a clear example of how fluorination can be combined with classical functional groups to create synthons with enhanced or unique chemical properties.

Compound Properties

The fundamental properties of 1,1,1-Trifluoro-3-nitrobutan-2-ol are summarized in the table below. While detailed experimental data from peer-reviewed literature is not extensively available, the basic molecular identifiers are well-established.

| Property | Value |

| Molecular Formula | C₄H₆F₃NO₃ |

| Molecular Weight | 173.09 g/mol |

| CAS Number | 434-39-9 |

| Appearance | Liquid |

| Boiling Point | 222.8°C at 760 mmHg |

| Density | 1.418 g/cm³ |

Note: Boiling point and density data are from supplier information and may not be from peer-reviewed sources.

Synthesis and Formation

The primary and most direct method for the synthesis of 1,1,1-Trifluoro-3-nitrobutan-2-ol is the Henry reaction .

The Henry (Nitroaldol) Reaction

This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. wikipedia.org For the synthesis of 1,1,1-Trifluoro-3-nitrobutan-2-ol, the specific reactants are nitroethane and 1,1,1-trifluoroacetone. The reaction begins with the deprotonation of nitroethane at the α-carbon by a base, creating a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone. Subsequent protonation of the resulting alkoxide yields the final β-nitro alcohol product.

Catalytic Approaches

While the Henry reaction can proceed with simple bases, significant research has focused on developing catalytic methods to control the reaction's efficiency and stereoselectivity.

A variety of bases can be employed, ranging from alkali hydroxides and carbonates to organic amines. wikipedia.org Fascinatingly, research has shown that the Henry reaction between trifluoromethyl ketones and nitroalkanes can proceed efficiently even in tap water without the need for any added catalyst, demonstrating a green and sustainable approach. thieme-connect.com The inherent basicity of tap water (typically pH 7.5-8.1) is sufficient to promote the reaction. thieme-connect.com

Given that the reaction creates two new stereocenters, achieving stereocontrol is a significant goal. Asymmetric synthesis of related tertiary trifluoromethylated nitroalcohols has been successfully achieved using chiral metal catalysts. For instance, copper(II)-bisoxazolidine complexes have proven effective in catalyzing the enantioselective Henry reaction between trifluoromethyl ketones and nitroalkanes, yielding products with high enantiomeric excess. rsc.orgorganic-chemistry.org Such methods are crucial for producing stereochemically pure compounds for applications in pharmaceutical development. niscpr.res.in

Chemical Reactivity

The synthetic value of 1,1,1-Trifluoro-3-nitrobutan-2-ol is derived from the reactivity of its two principal functional groups: the nitro group and the hydroxyl group. These groups can be transformed into a variety of other functionalities.

Oxidation of the Alcohol

The secondary alcohol group in 1,1,1-Trifluoro-3-nitrobutan-2-ol can be oxidized to a ketone. This transformation would yield the corresponding α-nitro ketone, specifically 1,1,1-trifluoro-3-nitrobutan-2-one. This adds another layer of synthetic potential, as α-nitro ketones are themselves valuable intermediates.

Reduction of the Nitro Group

The nitro group is readily reducible to a primary amine. This reduction is a key transformation, as it converts the β-nitro alcohol into a β-amino alcohol. The resulting compound, 3-amino-1,1,1-trifluorobutan-2-ol, is a valuable synthon, particularly for the synthesis of chiral ligands and biologically active molecules.

Dehydration to Nitroalkenes

Under certain conditions, particularly with stronger bases or elevated temperatures, β-nitro alcohols can undergo dehydration to form nitroalkenes. wikipedia.orgorganic-chemistry.org In the case of 1,1,1-Trifluoro-3-nitrobutan-2-ol, this would lead to the formation of 1,1,1-trifluoro-3-nitrobut-2-ene. These fluorinated nitroalkenes are potent Michael acceptors, making them useful in a variety of carbon-carbon bond-forming reactions.

Applications in Synthesis

While specific applications starting directly from 1,1,1-Trifluoro-3-nitrobutan-2-ol are not widely documented, the utility of its structural class is well-established, positioning it as a valuable intermediate.

Intermediate for Trifluoromethylated Compounds

The compound is an ideal precursor for a range of other trifluoromethyl-containing molecules. As described above, its selective reduction, oxidation, or dehydration can lead to trifluoromethylated amino alcohols, nitro ketones, or nitroalkenes, respectively. These products are often difficult to synthesize through other methods.

Precursor to Fluoro-Containing Heterocycles

The dual functionality of 1,1,1-Trifluoro-3-nitrobutan-2-ol makes it a candidate for the synthesis of heterocyclic compounds. For example, reduction of the nitro group followed by intramolecular reactions or subsequent reactions with other reagents could be used to construct fluorinated piperidines, pyrrolidines, or other ring systems of interest in medicinal chemistry.

Building Block for Biologically Active Molecules

The broader class of β-nitro alcohols are known precursors to important pharmaceuticals. psu.edu For instance, related nitroaldol adducts are key intermediates in the synthesis of drugs such as the HIV protease inhibitor Amprenavir and antifungal agents. psu.eduthieme-connect.com The trifluoromethyl group is a known pharmacophore that can enhance drug properties, suggesting that 1,1,1-Trifluoro-3-nitrobutan-2-ol is a promising starting material for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-nitrobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO3/c1-2(8(10)11)3(9)4(5,6)7/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQGAGPKSOAOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)(F)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866409 | |

| Record name | 1,1,1-Trifluoro-3-nitrobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-39-9 | |

| Record name | 1,1,1-Trifluoro-3-nitro-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC3640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-trifluoro-3-nitrobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,1,1 Trifluoro 3 Nitrobutan 2 Ol and Its Analogs

Henry (Nitroaldol) Reaction Strategies for β-Nitroalcohol Formation

The Henry reaction is a fundamental process for the synthesis of β-nitroalcohols. wikipedia.org It operates through the deprotonation of a nitroalkane at the α-carbon, forming a nucleophilic nitronate, which then attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.org Subsequent protonation of the resulting β-nitro alkoxide yields the final β-nitroalcohol product. wikipedia.org All steps in this reaction are reversible. wikipedia.org

Organocatalytic Asymmetric Synthesis of β-Nitroalcohols

The development of asymmetric catalytic methods for the Henry reaction has been a major area of research, aiming to control the stereochemistry of the newly formed chiral centers. wikipedia.org Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for achieving high enantioselectivity in these transformations. youtube.comyoutube.com These catalysts are often more stable and less sensitive to air and moisture compared to metal-based catalysts. youtube.com

Chiral copper(II) complexes with bis(oxazoline) (box) ligands have proven to be highly effective catalysts for the enantioselective Henry reaction. nih.govrsc.orgbu.eduresearchgate.net These catalyst systems can afford β-nitroalcohols in good yields and with high enantioselectivities, often in the range of 87-94% ee. nih.gov The reaction typically involves using a copper(II) acetate-bis(oxazoline) complex, which facilitates the enantioselective addition of a nitroalkane to an aldehyde. nih.govrsc.org The solvent can play a crucial role in optimizing the enantioselectivity, with ethanol (B145695) often being a preferred choice. bu.edu The catalyst loading can be kept low, and the reaction proceeds efficiently at room temperature. bu.edu The development of bifunctional aza-bis(oxazoline) copper catalysts, which incorporate a tethered tertiary amine base, has shown to accelerate the reaction rate and improve enantioselectivity compared to systems with an external base. acs.org

| Aldehyde | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Various Aromatic and Aliphatic Aldehydes | Cu(II)-Bis(oxazoline) Complex | Not specified | Good | 87-94 | nih.gov |

| Various Aldehydes | C2-symmetric diethyl iPr-bis(oxazoline)–Cu(OAc)2·H2O | Not specified | Up to 95 | Up to 97 | rsc.org |

| Various Substituted Aromatic Aldehydes | L4-Cu(OAc)2 complex in EtOH | Ethanol | >99 | Up to 94.6 | researchgate.net |

| Brominated and Fluorinated Benzaldehydes | Chiral Bisoxazoline–Copper(II) Complexes | Not specified | Not specified | Not specified | acs.org |

Bifunctional organocatalysts that contain both a hydrogen-bond donor moiety, such as a (thio)urea, and a basic site, like a tertiary amine, have emerged as highly efficient promoters for asymmetric reactions. beilstein-journals.orgrsc.orgrsc.orgnih.gov In the context of the Henry reaction, these catalysts operate through a dual activation mechanism. The thiourea (B124793) group activates the electrophile (the carbonyl compound) through hydrogen bonding, while the amine base deprotonates the nitroalkane to form the nucleophilic nitronate. This cooperative activation within a single catalyst molecule leads to a highly organized transition state, resulting in excellent stereocontrol. capes.gov.br Various chiral scaffolds, often derived from natural products like cinchona alkaloids or amino acids, are used to create these bifunctional catalysts. rsc.orgresearchgate.net These catalysts have been successfully applied to the asymmetric Henry reaction, affording β-nitroalcohols in good yields and with high enantioselectivities. researchgate.net

Substrate Scope and Efficiency in Henry Reactions with Trifluoromethyl Ketones

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the synthesis of chiral α-trifluoromethyl-substituted alcohols is of great interest. The Henry reaction provides a direct route to α-trifluoromethyl-β-nitroalcohols.

The Henry reaction has been successfully extended to α-trifluoromethyl ketones, providing access to valuable chiral building blocks containing a trifluoromethylated quaternary carbon center. nih.gov Both catalyst-free and catalyzed versions of this reaction have been developed. As mentioned earlier, catalyst-free reactions in tap water have proven to be highly effective for the addition of nitroalkanes to trifluoromethyl ketones, yielding the desired β-nitro tertiary alcohols in very high yields at room temperature. thieme-connect.comthieme-connect.com

For the asymmetric variant, chiral lanthanum(III) triflate salt complexes have been used as catalysts for the direct enantioselective nitroaldol reaction of simple α-trifluoromethyl ketones with nitromethane (B149229), achieving high yields and enantioselectivities (up to 98% ee). nih.gov The resulting α-trifluoromethyl tertiary nitroaldols can be readily reduced to the corresponding β-amino-α-trifluoromethyl tertiary alcohols without loss of enantiomeric purity. nih.gov

| Trifluoromethyl Ketone | Nitroalkane | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Various | Various | Catalyst-free, tap water, room temp. | Excellent | Not applicable (racemic) | thieme-connect.com |

| Simple α-trifluoromethyl ketones | Nitromethane | Chiral Lanthanum(III) triflate salt complex | Up to 93 | Up to 98 | nih.gov |

Reactions Involving Fluoral Hydrate (B1144303) and Nitromethane

A foundational method for the synthesis of 1,1,1-Trifluoro-3-nitrobutan-2-ol is the Henry reaction (also known as a nitroaldol reaction) between fluoral hydrate and nitromethane. nih.govwikipedia.org The Henry reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound. wikipedia.org

In this specific application, the strong electron-withdrawing properties of the trifluoromethyl group make fluoral (or its hydrate) a highly reactive electrophile for the addition of the nitromethane anion (nitronate). nih.govuzh.ch A pioneering study demonstrated that reacting fluoral hydrate with nitromethane in the presence of a base like potassium carbonate (K₂CO₃) yields the target trifluoromethyl β-nitro alcohol, 1,1,1-Trifluoro-3-nitrobutan-2-ol. nih.gov While the reaction proceeds effectively, it has been reported to produce the product in fair yield. nih.gov This primary β-nitro alcohol is a stable compound and a useful precursor for synthesizing other valuable molecules, such as β-amino alcohols, through the reduction of the nitro group. nih.govwikipedia.org

Table 1: Henry Reaction of Fluoral Hydrate and Nitromethane

| Reactants | Base | Product | Reported Yield |

| Fluoral Hydrate, Nitromethane | K₂CO₃ | 1,1,1-Trifluoro-3-nitrobutan-2-ol | Fair nih.gov |

Complementary Approaches to Fluorinated β-Nitro Alcohols

Beyond the use of fluorinated aldehydes, alternative strategies have been developed that utilize trifluoromethyl ketones as starting materials. These methods include direct addition reactions and biocatalytic reductions.

Reduction Pathways from Trifluoromethyl Ketones

A significant pathway to α-trifluoromethyl-substituted β-nitro alcohols involves the Henry reaction of trifluoromethyl ketones with nitromethane. researchgate.netnih.gov This approach is synthetically valuable as it allows for the creation of tertiary nitroaldols with a trifluoromethyl-substituted quaternary carbon center. nih.govfigshare.com

The reaction can be performed under various conditions, from catalyst-free systems to highly controlled asymmetric catalysis. For instance, an environmentally friendly approach demonstrates that the reaction between trifluoromethyl ketones and nitroalkanes can proceed effectively in tap water at room temperature without any catalyst, affording a range of β-nitroalcohols in excellent yields. researchgate.net

For asymmetric synthesis, chiral catalysts are employed to control the stereochemical outcome. A notable example is the use of a chiral lanthanum(III) triflate salt complex, which catalyzes the direct, enantioselective Henry reaction of simple α-trifluoromethyl ketones with nitromethane. nih.gov This method produces the corresponding α-trifluoromethyl tertiary nitroaldols in moderate to high yields (up to 93%) and with excellent enantioselectivities (up to 98% ee). nih.govfigshare.com These chiral nitroaldol adducts are versatile building blocks that can be further transformed, for example, by reduction of the nitro group to the corresponding β-amino-α-trifluoromethyl tertiary alcohols. nih.govfigshare.com

Table 2: Selected Henry Reactions of Trifluoromethyl Ketones with Nitromethane

| Ketone Substrate | Catalyst / Conditions | Yield | Enantiomeric Excess (ee) |

| α,α,α-Trifluoroacetophenone | Catalyst-free, Tap Water, rt | Excellent (not specified) | N/A |

| Various Trifluoromethyl Ketones | [(Δ,S,S,S)-Binolam]₃·La(OTf)₃ | Up to 93% nih.govfigshare.com | Up to 98% nih.govfigshare.com |

Biocatalytic Asymmetric Reduction of Nitro Ketones to Nitro Alcohols

Biocatalysis offers a powerful and green alternative for the synthesis of chiral β-nitro alcohols. mdpi.com This strategy involves the asymmetric reduction of a prochiral α-nitroketone to the corresponding β-nitro alcohol using enzymes, typically alcohol dehydrogenases (ADHs). mdpi.comresearchgate.net

This approach has been investigated for a variety of aromatic and aliphatic nitroketones. The success of the bioreduction hinges on selecting a suitable enzyme and carefully controlling the reaction conditions to achieve high conversion and enantioselectivity. For example, specific commercial ADHs have been identified that can produce either the (S)- or (R)-enantiomer of the desired nitroalcohol with high purity. mdpi.com

One key challenge is the chemical stability of both the α-nitroketone substrate and the β-nitroalcohol product. The β-nitroalcohol can undergo a retro-Henry reaction, particularly in neutral or basic conditions, which decomposes it back to the corresponding aldehyde and nitroalkane. mdpi.com Therefore, reaction conditions are often optimized to be in a slightly acidic pH range (e.g., pH 5) to ensure the stability of the product. mdpi.com Under optimized conditions, ADHs have been shown to reduce a range of α-nitroketones with high yields (79–99%) and excellent enantioselectivities (up to >99% ee). mdpi.com

Table 3: Biocatalytic Reduction of α-Nitroketones to β-Nitroalcohols using Alcohol Dehydrogenases (ADHs)

| Enzyme | Substrate (R group of R-CO-CH₂NO₂) | Product Configuration | Conversion | Enantiomeric Excess (ee) |

| ADH from Rhodococcus ruber | m-Me-C₆H₄ | (R) | >99% | 84% mdpi.com |

| ADH from Rhodococcus ruber | Phenyl | (R) | >99% | 99% mdpi.com |

| ADH270 | Phenyl | (S) | 98% | >99% mdpi.com |

| ADH270 | Ethyl | (R) | 99% | 80% mdpi.com |

Chemical Reactivity and Mechanistic Aspects of 1,1,1 Trifluoro 3 Nitrobutan 2 Ol

Functional Group Interconversions of the Nitroalcohol Moiety

The nitroalcohol structure of 1,1,1-trifluoro-3-nitrobutan-2-ol is a versatile synthon, enabling access to other valuable trifluoromethylated compounds through key functional group interconversions.

A significant reaction of β-nitro alcohols is their reduction to the corresponding β-amino alcohols. uzh.ch For 1,1,1-trifluoro-3-nitrobutan-2-ol, this transformation yields β-amino-α-trifluoromethyl alcohols, a class of compounds with applications as building blocks in organic synthesis, including for peptidomimetics and organocatalysts. uzh.chmdpi.com The synthesis of the parent nitroalcohol often proceeds via a Henry reaction (nitroaldol addition) between a trifluoromethyl aldehyde or ketone and a nitroalkane. uzh.chnih.gov For instance, fluoral hydrate (B1144303) can react with nitromethane (B149229) to produce a trifluoromethyl β-nitro alcohol. nih.gov

The subsequent reduction of the nitro group is a common and effective method for synthesizing the target amino alcohol. nih.gov Various reducing agents and conditions can be employed for this conversion. Catalytic hydrogenation, often using Raney Nickel (Raney-Ni), is a frequently cited method. nih.govwikipedia.org This process selectively reduces the nitro group to an amine without affecting the trifluoromethyl or hydroxyl groups. nih.gov

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent/Catalyst | Product Functional Group | Reference |

|---|---|---|

| Raney-Ni, H₂ | Amine | nih.govwikipedia.org |

| Fe, Acid (e.g., HCl) | Amine | wikipedia.orgmasterorganicchemistry.com |

| SnCl₂ | Amine / Oxime | wikipedia.orgmasterorganicchemistry.com |

| Zinc dust, NH₄Cl | Hydroxylamine (B1172632) | wikipedia.org |

The reduction typically follows a pathway involving nitroso and hydroxylamine intermediates before the final amine is formed, as described in classical mechanisms like the Haber-Lukashevich scheme. orientjchem.org Modern catalytic systems, such as those based on iron(salen) complexes, have also been developed for the mild and chemoselective reduction of nitro compounds. nih.gov

Under certain conditions, β-nitro alcohols like 1,1,1-trifluoro-3-nitrobutan-2-ol can undergo dehydration to form α,β-unsaturated nitro compounds. uzh.ch This elimination reaction is a common subsequent step to the Henry reaction, particularly under basic conditions. echemi.com While alcohol dehydration is often catalyzed by strong acids at high temperatures, the dehydration of nitroalcohols can proceed under milder, base-catalyzed conditions. echemi.comlibretexts.org

The mechanism for base-catalyzed dehydration is distinct from the typical E1 or E2 pathways seen in acid catalysis. It often proceeds via an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism. The increased acidity of the α-proton (the proton on the carbon bearing the nitro group) facilitates its removal by a base to form a stabilized carbanion (a nitronate anion). Subsequent elimination of the hydroxyl group as a leaving group yields the conjugated nitroalkene. The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl groups in this molecule, enhances the acidity of the α-proton, making the E1cB pathway more favorable.

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (CF₃) group is not a passive spectator in the reactions of 1,1,1-trifluoro-3-nitrobutan-2-ol. Its potent electronic properties significantly modulate the reactivity of the adjacent functional groups.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This effect arises from the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I). nih.govwikipedia.org This property has several important consequences for the reactivity of 1,1,1-trifluoro-3-nitrobutan-2-ol and its precursors:

Activation of Electrophilic Sites: The CF₃ group enhances the electrophilic character of adjacent carbon atoms. nih.gov In the synthesis of the parent nitroalcohol via the Henry reaction, the CF₃ group makes the carbonyl carbon of the precursor trifluoromethyl ketone or aldehyde highly electrophilic and thus more susceptible to nucleophilic attack by the nitronate anion. uzh.chnih.gov

Stabilization of Intermediates: The electron-withdrawing nature of the CF₃ group can stabilize negatively charged intermediates or transition states, influencing reaction rates and pathways.

Modulation of Bioactivity: In a broader context, the inclusion of a CF₃ group can enhance binding affinity to biological targets through improved electrostatic and hydrogen bonding interactions and can increase lipophilicity and metabolic stability. mdpi.comnih.gov

The combined electron-withdrawing power of the trifluoromethyl and nitro groups makes the carbon skeleton of 1,1,1-trifluoro-3-nitrobutan-2-ol highly electron-deficient.

The strong inductive effect of the trifluoromethyl group significantly increases the acidity of the adjacent hydroxyl group. masterorganicchemistry.com Electron-withdrawing groups stabilize the corresponding conjugate base (the alkoxide ion) by delocalizing the negative charge, which makes the parent alcohol a stronger acid. masterorganicchemistry.com For example, 2,2,2-trifluoroethanol (B45653) is substantially more acidic than ethanol (B145695).

Table 2: Comparison of pKa Values for Selected Alcohols

| Alcohol | pKa | Reference |

|---|---|---|

| Ethanol | ~16 | masterorganicchemistry.com |

| 2,2,2-Trifluoroethanol | 12.4 | masterorganicchemistry.com |

Given the proximity of the CF₃ group, the hydroxyl group in 1,1,1-trifluoro-3-nitrobutan-2-ol is expected to be significantly more acidic than in a non-fluorinated nitroalcohol. This increased acidity has two main consequences:

The alcohol can be deprotonated by weaker bases.

The oxygen atom of the hydroxyl group becomes less basic and less nucleophilic.

This reduced basicity means that protonation of the alcohol, the first step in acid-catalyzed E1 dehydration, requires a stronger acid. libretexts.orgmasterorganicchemistry.com

Catalytic and Mechanistic Insights into Related Nitro Compound Reactivity

The reactivity of the nitro group is central to the chemistry of 1,1,1-trifluoro-3-nitrobutan-2-ol. Catalytic reduction is a key transformation, and its mechanism has been extensively studied. The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates. orientjchem.org

The generally accepted pathway for catalytic hydrogenation involves the sequential formation of a nitroso (R-N=O) compound, followed by a hydroxylamine (R-NHOH), and finally the amine (R-NH₂). orientjchem.orgmdpi.com

Reaction Pathway: R-NO₂ → R-N=O → R-NHOH → R-NH₂

Different catalytic systems and reaction conditions can be used to stop the reduction at an intermediate stage. wikipedia.org For example, the use of zinc metal in aqueous ammonium (B1175870) chloride can selectively produce the hydroxylamine. wikipedia.org A variety of transition metal catalysts are effective for the complete reduction to the amine, including palladium, platinum, and nickel. wikipedia.orgmasterorganicchemistry.com Iron-based catalysts have also been developed for this purpose, offering a more sustainable alternative. nih.gov The choice of reducing agent and catalyst can also impart chemoselectivity, allowing for the reduction of a nitro group in the presence of other reducible functional groups, such as carbonyls. nih.gov

Furthermore, the trifluoromethyl group itself can be introduced into molecules adjacent to a nitro group via modern synthetic methods. Protocols for the trifluoromethylation of nitroalkanes have been developed, providing a direct route to α-trifluoromethylnitroalkanes, which can then be converted to other valuable compounds. nih.gov

Investigations into Nitro-Assisted Brønsted Acid Catalysis

Recent research has illuminated the fascinating role of nitro compounds as cocatalysts in Brønsted acid catalysis. organic-chemistry.orgnih.gov While studies have not exclusively focused on 1,1,1-trifluoro-3-nitrobutan-2-ol, the principles derived from investigations into other nitroalkanes offer significant insights into its potential catalytic activity.

A notable discovery is the cocatalytic effect of nitro compounds in the B(C₆F₅)₃·H₂O catalyzed azidation of tertiary aliphatic alcohols. nih.govfigshare.com This reaction, which was previously challenging, demonstrated successful catalyst turnover for the first time in the presence of a nitro compound. nih.gov Kinetic studies revealed a significant shift in the reaction mechanism; the reaction order changes from a first-order dependence on the Brønsted acid to a second-order dependence on both the Brønsted acid and the nitro compound. nih.gov This suggests a cooperative role between the acid and the nitro compound in the catalytic cycle. organic-chemistry.org

Spectroscopic and kinetic evidence strongly indicates that the kinetically competent catalytic species are higher-order aggregates formed through hydrogen bonding between the nitro compound and the Brønsted acid. organic-chemistry.orgnih.gov These aggregates effectively enhance the acidity of the medium, thereby accelerating the reaction. Electron-rich nitro compounds have been observed to exhibit a more pronounced catalytic effect. organic-chemistry.org It is plausible that the oxygen atoms of the nitro group in 1,1,1-trifluoro-3-nitrobutan-2-ol could similarly engage in hydrogen bonding with a Brønsted acid, forming a more potent catalytic complex. The general mechanism for nitro-assisted Brønsted acid catalysis is believed to involve the activation of the substrate by these complex aggregates.

Table 1: Key Findings in Nitro-Assisted Brønsted Acid Catalysis

| Observation | Implication | Reference |

| Cocatalytic effect of nitro compounds in azidation of tertiary alcohols | Enables catalyst turnover in previously challenging reactions. | nih.govfigshare.com |

| Shift in reaction kinetics to second order in both acid and nitro compound | Indicates a cooperative catalytic role of a nitro-acid complex. | nih.gov |

| Formation of higher-order hydrogen-bonded aggregates | These aggregates are the kinetically competent catalysts. | organic-chemistry.orgnih.gov |

| Enhanced catalytic effect with electron-rich nitro compounds | The electronic properties of the nitro compound influence catalytic efficiency. | organic-chemistry.org |

Role of Nitroalkanes in Stabilizing Carbocation Intermediates

The structure of 1,1,1-trifluoro-3-nitrobutan-2-ol, featuring both a trifluoromethyl group and a nitro group, presents a complex scenario for the stabilization of adjacent carbocationic intermediates. The trifluoromethyl group is strongly electron-withdrawing through induction, which is generally destabilizing for a carbocation. nih.gov However, it has been shown to also act as a modest π-electron donor when substituting a carbocation, which can provide some degree of stabilization. nih.gov

Nitroalkanes can be activated under acidic conditions to form their aci-form (nitronic acid), which can then be protonated to generate highly electrophilic species. nih.gov The reaction of nitroalkanes in their aci-form with non-activated arenes in the presence of a strong acid like triflic acid is proposed to proceed through a bis-protonated nitronic acid intermediate. nih.gov This electrophilic character is central to the role of nitroalkanes in certain carbon-carbon bond-forming reactions.

In the context of 1,1,1-trifluoro-3-nitrobutan-2-ol, the formation of a carbocation at the C2 position would be influenced by both the trifluoromethyl and the nitroalkyl groups. The strong acid-catalyzed hydrolysis of simple nitroalkanes is thought to proceed through the protonated nitroalkane, RCH₂NO₂H⁺. rsc.org The subsequent steps may involve the formation of a nitrile oxide intermediate. rsc.org

The trifluoromethyl group is recognized as a bioisostere for the aliphatic nitro group in some biological contexts, suggesting some overlap in their electronic properties. researchgate.netnih.govlboro.ac.uksigmaaldrich.com In specific cases, replacing a nitro group with a trifluoromethyl group has led to compounds with improved metabolic stability while retaining or even enhancing biological activity. nih.govlboro.ac.uk This bioisosteric relationship, however, does not directly translate to identical effects on carbocation stability in purely chemical reactions.

The combined electronic effects of the trifluoromethyl and nitro groups in 1,1,1-trifluoro-3-nitrobutan-2-ol on a neighboring carbocation are not extensively documented. However, based on the known properties of each group, it can be inferred that the inductive electron withdrawal from the trifluoromethyl group would be a dominant destabilizing factor. The nitro group, particularly when protonated, would also contribute to the electrophilicity of the molecule. Any stabilizing contribution would likely arise from more subtle resonance or hyperconjugation effects of the trifluoromethyl group.

Table 2: Electronic Effects of Substituents on Carbocation Stability

| Substituent | Primary Electronic Effect | Impact on Carbocation Stability | Reference |

| Trifluoromethyl (CF₃) | Strong inductive electron withdrawal; weak π-donation | Generally destabilizing, with minor stabilizing resonance contribution | nih.gov |

| Nitro (NO₂) | Strong inductive and resonance electron withdrawal | Destabilizing | researchgate.net |

| aci-Nitro (Nitronic Acid) | Can be protonated to form a highly electrophilic species | Facilitates electrophilic reactions | nih.gov |

Stereochemical Control and Chiral Synthesis of Trifluoromethylated Nitroalcohols

Diastereoselective Synthetic Routes to Fluorinated Nitroalcohols

The Henry (nitroaldol) reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of β-nitroalcohols. When a nitroalkane other than nitromethane (B149229) is used, such as nitroethane, the reaction with a ketone creates two adjacent stereocenters, leading to the formation of diastereomers (syn and anti). The diastereoselective Henry reaction between nitroethane and a trifluoromethyl ketone is a key step in the synthesis of 1,1,1-trifluoro-3-nitrobutan-2-ol.

The control of diastereoselectivity in the Henry reaction can be influenced by various factors, including the choice of catalyst, solvent, and reaction conditions. For instance, the use of specific copper(II) complexes in conjunction with chiral ligands has been shown to influence the diastereomeric ratio of the resulting nitroalcohol products. While the primary focus of many studies is on enantioselectivity, the inherent diastereoselectivity of the reaction is a crucial consideration.

Research into the diastereoselective Henry reaction using nitroethane has shown that different catalytic systems can favor the formation of either the syn or anti diastereomer. The relative orientation of the substituents on the newly formed stereocenters is determined during the carbon-carbon bond formation step. The development of catalysts that can effectively discriminate between the diastereomeric transition states is an ongoing area of research.

Table 1: Examples of Diastereoselective Henry Reactions

| Catalyst/Conditions | Substrates | Diastereomeric Ratio (syn:anti) | Reference |

| Cu(OAc)₂·H₂O / Ligand | 3-phenylpropanal and nitroethane | Varies with ligand and base | researchgate.net |

| Base-catalyzed | Aldehydes/Ketones and Nitroalkanes | Dependent on substrate and base | organic-chemistry.org |

Note: This table provides a general overview of factors influencing diastereoselectivity in Henry reactions. Specific data for 1,1,1-trifluoro-3-nitrobutan-2-ol synthesis requires further targeted research.

Enantioselective Methodologies for Accessing Chiral Isomers

The synthesis of enantiomerically pure 1,1,1-trifluoro-3-nitrobutan-2-ol relies on enantioselective methodologies, primarily the asymmetric Henry reaction. Organocatalysis has emerged as a particularly powerful tool for achieving high levels of enantioselectivity in the addition of nitroalkanes to trifluoromethyl ketones. nih.gov

One successful approach involves the use of Cinchona alkaloid derivatives, such as C9-benzoylcupreines bearing electron-withdrawing substituents. researchgate.net These organocatalysts have demonstrated remarkable generality and can provide the desired trifluoromethylated nitroalcohols with excellent levels of stereoinduction, often achieving enantiomeric excesses (ee) ranging from 76% to 99%. researchgate.net The reaction proceeds under mild conditions with low catalyst loadings (1-5 mol%). researchgate.net

Another effective class of catalysts are chiral lanthanum(III) triflate salt complexes. nih.gov For instance, a complex derived from a binaphthyl-based ligand has been successfully employed in the direct, catalytic enantioselective nitroaldol reaction of simple α-trifluoromethyl ketones with nitromethane, yielding the corresponding α-trifluoromethyl tertiary nitroaldols in high yields and with enantioselectivities up to 98% ee. nih.govfrontiersin.org

Table 2: Enantioselective Henry Reaction of Trifluoromethyl Ketones

| Catalyst | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| C9-benzoylcupreine derivative | Nitromethane | High | 76-99 | researchgate.net |

| [(Δ,S,S,S)-Binolam]₃·La(OTf)₃ | Nitromethane | up to 93 | up to 98 | nih.govfrontiersin.org |

Methods for Stereochemical Assignment and Analysis

The unambiguous determination of the absolute and relative stereochemistry of 1,1,1-trifluoro-3-nitrobutan-2-ol is crucial. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess of a chiral compound. beilstein-journals.org By using a chiral stationary phase, the enantiomers of the nitroalcohol can be separated and quantified, providing a precise measure of the enantiopurity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. The coupling constants and chemical shifts of the protons on the stereogenic centers can differ between the syn and anti isomers, allowing for their differentiation. For more complex cases, advanced NMR techniques and computational methods, such as Density Functional Theory (DFT) calculations of NMR chemical shifts, can be used to predict and confirm the stereochemical outcome. nih.govresearchgate.net

X-ray Crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, unequivocally establishing the spatial arrangement of all atoms. While obtaining suitable crystals can be a challenge, it remains the gold standard for stereochemical assignment. nih.gov

Table 3: Methods for Stereochemical Analysis

| Technique | Application | Information Obtained |

| Chiral HPLC | Enantiomeric excess determination | Quantitative ratio of enantiomers |

| NMR Spectroscopy | Diastereomeric ratio and relative stereochemistry determination | Structural information based on chemical shifts and coupling constants |

| X-ray Crystallography | Absolute and relative stereochemistry determination | Unambiguous 3D molecular structure |

Derivatization and Advanced Transformations of 1,1,1 Trifluoro 3 Nitrobutan 2 Ol and Its Intermediates

Synthesis of Diverse β-Amino-α-trifluoromethyl Alcohol Derivatives

A primary application of β-nitro alcohols, such as 1,1,1-trifluoro-3-nitrobutan-2-ol, is their conversion into the corresponding β-amino alcohols. The reduction of the nitro group to an amine is a key transformation that opens pathways to a wide array of biologically relevant molecules.

The synthesis of β-amino-α-trifluoromethyl alcohols from their nitro precursors is typically achieved through catalytic hydrogenation. For instance, β-nitro alcohols generated from the Henry reaction of α,α,α-trifluoroacetophenones and nitromethane (B149229) are reduced using hydrogen gas over a palladium on charcoal catalyst under high pressure to yield the desired β-amino alcohols in good yields. uzh.ch Another common method involves reduction with Raney Nickel and hydrogen gas. uzh.ch

These β-amino-α-trifluoromethyl alcohols are valuable building blocks for creating peptidomimetics and other biologically active fluorinated compounds. uzh.ch The introduction of the trifluoromethyl group can significantly enhance properties such as metabolic stability and binding affinity.

| Precursor Type | Reducing Agent | Product | Reference |

| β-Nitro-α-trifluoromethyl alcohol | H₂/Pd-C (high pressure) | β-Amino-α-trifluoromethyl alcohol | uzh.ch |

| 1-Nitro-2-trifluoromethyl-propan-2-ol | Raney-Ni/H₂ (5 bar) | 1-Amino-2-trifluoromethyl-propan-2-ol | uzh.ch |

Cyclization Reactions and Heterocycle Formation

The functional groups present in 1,1,1-trifluoro-3-nitrobutan-2-ol and its immediate derivatives serve as handles for various cyclization reactions, leading to the formation of valuable trifluoromethylated heterocycles.

Trifluoromethylated pyrrolines can be synthesized through a sequence involving the conjugate addition of a nitroalkane to a β-trifluoromethylated enone, followed by a one-pot nitro-reduction, cyclization, and dehydration process. rsc.org While not directly starting from 1,1,1-trifluoro-3-nitrobutan-2-ol, this methodology highlights a key strategy where a related γ-nitro ketone intermediate, accessible from nitroalkene precursors, undergoes reductive cyclization. The reduction of the nitro group to an amine is followed by an intramolecular condensation with the ketone to form the pyrroline ring. This approach has been successfully applied to the enantioselective synthesis of β-trifluoromethylated pyrrolines, achieving high enantiomeric excesses (97–98% ee). rsc.org

The dehydrated derivative of 1,1,1-trifluoro-3-nitrobutan-2-ol, (E)-1,1,1-trifluoro-3-nitrobut-2-ene, serves as a key precursor for the synthesis of trifluoromethylated 1,2-oxazine N-oxides. The reaction of these trifluoromethylated nitroalkenes with enamines, such as 2-morpholinoalk-1-enes, in benzene leads to the formation of 5,6-dihydro-4H-1,2-oxazine 2-oxides via a [4+2] cycloaddition reaction. researchgate.net

Interestingly, these cyclic nitronates can undergo a diastereoselective ring-opening when the solvent is changed to dichloromethane. researchgate.net This rearrangement yields nitroalkylated syn-CF₃-enamines. Subsequent hydrolysis of these enamines with dilute hydrochloric acid affords the corresponding syn-CF₃-γ-nitroketones. researchgate.net This sequence demonstrates the utility of trifluoromethylated 1,2-oxazine N-oxides as intermediates in stereoselective synthesis.

| Reactants | Solvent | Product | Transformation |

| (E)-1,1,1-Trifluoro-3-nitrobut-2-ene + 2-Morpholinoalk-1-ene | Benzene | (4R,6R)-6-tert-butyl-3-methyl-6-morpholino-4-trifluoromethyl-5,6-dihydro-4H-1,2-oxazine 2-oxide | [4+2] Cycloaddition |

| (4R,6R)-Cyclic Nitronate | Dichloromethane | syn-CF₃-Enamine | Diastereoselective Ring Opening |

| syn-CF₃-Enamine | Dilute HCl | syn-CF₃-γ-Nitroketone | Hydrolysis |

Intermediary Role in the Preparation of Fluorine-Containing Diamines and Amino Acids

The chemistry of 1,1,1-trifluoro-3-nitrobutan-2-ol and its derivatives is instrumental in the synthesis of more complex, biologically significant molecules like fluorinated diamines and amino acids. The introduction of fluorine and trifluoromethyl groups into these structures is a key strategy in medicinal chemistry to modulate their biological activity and pharmacokinetic properties. nih.govnih.govresearchgate.net

The synthesis of fluorine-containing diamines can be achieved from dinitro compounds. For example, the reduction of dinitro compounds prepared from the reaction of 2-chloro-5-nitrobenzotrifluoride with dialkoxides yields the corresponding diamines. nih.gov While this example does not directly use 1,1,1-trifluoro-3-nitrobutan-2-ol, the reduction of a nitro group to an amine is a fundamental step that is directly applicable to derivatives of 1,1,1-trifluoro-3-nitrobutan-2-ol. By analogy, a molecule containing two nitro groups, potentially synthesized from precursors related to 1,1,1-trifluoro-3-nitrobutan-2-ol, could be reduced to a novel fluorinated diamine.

Furthermore, the functional handles of 1,1,1-trifluoro-3-nitrobutan-2-ol allow for its conversion into fluorinated amino acids. The nitro and hydroxyl groups can be manipulated through various synthetic steps to introduce the carboxylic acid functionality required for an amino acid. For instance, the nitro group can be converted to an amine, and the alcohol can be oxidized or used as a handle to build the rest of the carbon chain and the carboxylic acid group. The synthesis of complex, unnatural fluorine-containing amino acids is a rapidly growing field, with various methods being developed to incorporate fluorine-containing moieties like the trifluoromethyl group. nih.govnih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

Strategic Precursors for Pharmaceutical and Bioactive Agents

The true potential of 1,1,1-trifluoro-3-nitrobutan-2-ol is realized in its application as a starting material for molecules with significant biological activity. Its functional groups are precursors to moieties commonly found in pharmaceuticals.

While direct literature detailing the use of 1,1,1-trifluoro-3-nitrobutan-2-ol in the synthesis of the antifungal drug Miconazole is not prevalent, its structural motifs are analogous to key intermediates. The Henry reaction, which involves the addition of a nitroalkane to an aldehyde or ketone, is a fundamental C-C bond-forming reaction that produces β-nitro alcohols. thieme-connect.com A key precursor for Miconazole, 2-nitro-1-phenylethanol, is synthesized via such a reaction. thieme-connect.com Given that 1,1,1-trifluoro-3-nitrobutan-2-ol is itself a product of a Henry reaction (between nitroethane and trifluoroacetaldehyde), it stands as a valuable synthon. The nitro and hydroxyl groups it contains are essential for building the core structures of many antifungal agents, suggesting its potential as a versatile intermediate for a range of related pharmaceutical compounds.

There is a documented pathway for converting trifluoromethyl-containing nitro alcohols into Janus kinase (JAK) inhibitors. thieme-connect.com JAK inhibitors are a class of drugs that modulate the JAK-STAT signaling pathway and are used to treat autoimmune diseases and certain cancers. nih.govresearchgate.net Specifically, research has shown that a trifluoromethyl tertiary alcohol, structurally related to 1,1,1-trifluoro-3-nitrobutan-2-ol, can be transformed into a JAK inhibitor. thieme-connect.com This highlights the utility of the trifluoromethyl nitro-alcohol scaffold as a direct precursor for this important class of therapeutics. The synthesis of many JAK inhibitors, such as Tofacitinib, involves building blocks that can be derived from precursors like 1,1,1-trifluoro-3-nitrobutan-2-ol, where the nitro group can be converted to a necessary amine and the trifluoromethyl group can enhance binding affinity and pharmacokinetic properties.

Role as Chiral Auxiliaries and Inducers in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. nih.gov Once the desired chirality is established, the auxiliary is removed. nih.gov The molecule 1,1,1-trifluoro-3-nitrobutan-2-ol possesses a chiral center at the carbon atom bearing the hydroxyl group. This inherent chirality makes it a theoretical candidate for use as a chiral auxiliary or as a chiral building block in asymmetric synthesis. By using an enantiomerically pure form of the compound, it could potentially direct the stereochemical outcome of subsequent reactions. However, despite this potential, there is currently limited specific research documenting the application of 1,1,1-trifluoro-3-nitrobutan-2-ol as a chiral auxiliary in the synthesis of other molecules. Its primary role remains as a chiral building block, where its own stereochemistry is incorporated into the final target molecule.

Bioisosteric Applications of the Trifluoromethyl Group in Drug Design

Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to improve the molecule's pharmacological profile. The trifluoromethyl (CF₃) group, a key feature of 1,1,1-trifluoro-3-nitrobutan-2-ol, is a highly effective bioisostere for several atoms and groups. thieme-connect.comresearchgate.net

The CF₃ group is often used to enhance several properties of a drug candidate:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes in the body. This can increase the drug's half-life. thieme-connect.com

Lipophilicity: The CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance its absorption and distribution in the body. thieme-connect.com

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the parent molecule, potentially leading to stronger and more selective binding to its biological target. researchgate.net

Conformational Control: The steric bulk of the CF₃ group can influence the molecule's preferred three-dimensional shape, locking it into a conformation that is more active at its target receptor.

In some cases, the trifluoromethyl group has been successfully used as a bioisosteric replacement for an aliphatic nitro group, leading to compounds with greater potency and improved metabolic stability. nih.gov

Table 1: Comparison of Physicochemical Properties of the Trifluoromethyl Group and Other Common Bioisosteres

| Functional Group | van der Waals Radius (Å) | Hansch Lipophilicity Parameter (π) | Key Characteristics |

| Trifluoromethyl (-CF₃) | ~2.2 | +0.88 | High metabolic stability, strong electron-withdrawing, increases lipophilicity. thieme-connect.com |

| Chlorine (-Cl) | 1.75 | +0.71 | Electron-withdrawing, common bioisostere for methyl group. |

| Methyl (-CH₃) | 2.00 | +0.56 | Lipophilic, metabolically susceptible (oxidation). |

| Nitro (-NO₂) | ~1.8 | -0.28 | Strong electron-withdrawing, polar, potential for toxicity. nih.gov |

Utility in the Construction of Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function, such as in electronics, optics, or as energetic materials. The unique combination of a highly electronegative trifluoromethyl group and an energy-rich nitro group within 1,1,1-trifluoro-3-nitrobutan-2-ol suggests its potential as a precursor for specialized polymers or energetic materials. The fluorine content could impart properties like thermal resistance and chemical inertness, while the nitro group is a well-known energetic functional group. Despite this theoretical potential, specific applications of 1,1,1-trifluoro-3-nitrobutan-2-ol in the synthesis of functional materials are not yet widely reported in the scientific literature.

Analytical and Computational Approaches in Research of Fluorinated Nitroalcohols

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental to the characterization of fluorinated nitroalcohols. They provide a window into the molecular architecture, allowing researchers to confirm the successful synthesis of the target compound and to probe its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a compound like 1,1,1-Trifluoro-3-nitrobutan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed to gain a comprehensive understanding of its structure.

¹H NMR spectroscopy would provide information about the number of different types of protons and their neighboring atoms. The chemical shifts (δ) and coupling constants (J) would be crucial in assigning the protons on the carbon backbone. For instance, the proton attached to the same carbon as the hydroxyl group (CH-OH) would likely appear as a multiplet due to coupling with the neighboring protons of the nitro-bearing carbon and the trifluoromethyl group.

¹³C NMR spectroscopy complements the proton NMR data by providing a spectrum of the carbon environments within the molecule. The carbon atom attached to the highly electronegative trifluoromethyl group would exhibit a characteristic quartet in the proton-coupled spectrum and a significant downfield shift.

¹⁹F NMR is particularly informative for fluorinated compounds. For 1,1,1-Trifluoro-3-nitrobutan-2-ol, the three fluorine atoms of the CF₃ group are chemically equivalent and would be expected to produce a single resonance. The coupling of these fluorine atoms with adjacent protons would provide valuable structural information.

The determination of the relative configuration (syn or anti) of the two stereocenters in 1,1,1-Trifluoro-3-nitrobutan-2-ol can be achieved by analyzing the coupling constants between the vicinal protons in the ¹H NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for 1,1,1-Trifluoro-3-nitrobutan-2-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~1.6 | ~15 |

| CH-NO₂ | ~4.8 | ~80 |

| CH-OH | ~4.5 | ~70 |

| CF₃ | - | ~124 (q, ¹JCF ≈ 280 Hz) |

Note: These are predicted values and can vary based on solvent and experimental conditions. The data is presented to illustrate the expected spectroscopic features.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating the enantiomers of chiral molecules and determining the enantiomeric excess (e.e.) of a reaction product. guidechem.com For a chiral molecule like 1,1,1-Trifluoro-3-nitrobutan-2-ol, which has two stereocenters and therefore exists as four possible stereoisomers, chiral HPLC is indispensable.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for the separation of a wide range of chiral compounds, including alcohols. nih.gov

The determination of enantiomeric excess involves integrating the peak areas of the two enantiomers in the chromatogram. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. guidechem.com

Table 2: Illustrative Chiral HPLC Method for Nitroalcohol Separation

| Parameter | Condition |

| Column | Chiralcel® OD-H |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Hypothetical) | Enantiomer 1: 13.5 min, Enantiomer 2: 15.8 min |

Note: This table provides an example of typical HPLC conditions used for the separation of similar nitroalcohols and is for illustrative purposes. guidechem.com

Computational Modeling and Theoretical Studies on Reaction Mechanisms and Molecular Properties

In conjunction with experimental techniques, computational modeling provides deep insights into the molecular properties and reaction dynamics of fluorinated nitroalcohols. Density Functional Theory (DFT) is a commonly employed method to investigate the geometries, energies, and spectroscopic properties of these molecules.

Theoretical calculations can be used to:

Predict NMR spectra: Computational models can predict NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra.

Elucidate reaction mechanisms: The transition states and reaction pathways of the Henry reaction (nitro-aldol reaction) to form 1,1,1-Trifluoro-3-nitrobutan-2-ol can be modeled to understand the factors controlling stereoselectivity.

Determine conformational preferences: The relative energies of different conformers of the molecule can be calculated to predict the most stable three-dimensional structure.

For 1,1,1-Trifluoro-3-nitrobutan-2-ol, computational studies could explore the influence of the trifluoromethyl group on the acidity of the adjacent hydroxyl proton and the stereochemical outcome of its formation. These theoretical insights are invaluable for designing more efficient and selective synthetic routes.

Emerging Research Frontiers and Future Prospects for 1,1,1 Trifluoro 3 Nitrobutan 2 Ol

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The synthesis of enantiomerically pure 1,1,1-Trifluoro-3-nitrobutan-2-ol is of paramount importance, as the biological activity and material properties of chiral molecules are often stereospecific. The primary route to this compound and its analogs is the Henry (nitroaldol) reaction between a trifluoromethyl ketone and a nitroalkane. The development of catalytic and stereoselective versions of this reaction is a key research focus.

Recent advancements have seen the emergence of sophisticated catalytic systems designed to control the stereochemical outcome of the Henry reaction for the synthesis of α-trifluoromethyl-β-nitroalcohols. These systems are pivotal for accessing specific stereoisomers of 1,1,1-Trifluoro-3-nitrobutan-2-ol .

Lanthanide-Based Catalysts:

Chiral lanthanide complexes have shown considerable promise in catalyzing the asymmetric Henry reaction. For instance, a chiral monometallic lanthanum(III) triflate complex has been successfully employed in the reaction of trifluoromethyl ketones with nitromethane (B149229), affording the corresponding α-trifluoromethyl tertiary nitroaldols in high yields and with excellent enantioselectivities. nih.govuzh.chnih.gov These catalysts are believed to function by coordinating both the ketone and the nitronate, thereby creating a chiral environment that directs the approach of the nucleophile.

Copper-Catalyzed Systems:

Copper complexes, particularly those featuring bisoxazoline ligands, have also been established as effective catalysts for the enantioselective nitroaldol reaction of trifluoromethyl ketones. frontiersin.org These systems offer a cost-effective and readily accessible alternative to lanthanide-based catalysts. The stereochemical outcome is influenced by the structure of the chiral ligand, which creates a well-defined chiral pocket around the copper center.

Organocatalysis:

A significant area of growth is the use of metal-free organocatalysts. Chiral bifunctional thiourea (B124793) and urea (B33335) derivatives, as well as cinchona alkaloids, have been shown to effectively catalyze the asymmetric Henry reaction. nih.gov These catalysts operate through a dual-activation mechanism, where the basic moiety activates the nitroalkane while the hydrogen-bonding donor group activates the ketone, leading to high levels of stereocontrol.

Table 1: Performance of Various Catalytic Systems in the Asymmetric Henry Reaction for the Synthesis of α-Trifluoromethyl-β-nitroalcohols

| Catalyst Type | Ligand/Catalyst | Substrate Scope | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Lanthanide | [(Δ,S,S,S)-Binolam]₃·La(OTf)₃ | Aryl and alkyl trifluoromethyl ketones | up to 93 | up to 98 | nih.govuzh.chnih.gov |

| Copper | Cu(II)-bisoxazolidine | Aliphatic and aromatic trifluoromethyl ketones | - | - | frontiersin.org |

| Organocatalyst | Cinchona alkaloid derivatives | Trifluoromethyl ketones | Good to high | Moderate to good | nih.gov |

Future research in this area will likely focus on the development of even more efficient and selective catalysts. This includes the design of novel chiral ligands, the exploration of new metal-based catalytic systems, and the refinement of organocatalytic approaches to achieve near-perfect enantioselectivity under milder reaction conditions.

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The unique structural motif of 1,1,1-Trifluoro-3-nitrobutan-2-ol , featuring vicinal trifluoromethyl, hydroxyl, and nitro groups, suggests a rich and largely unexplored reactivity profile. Future research is poised to uncover novel chemical transformations of this versatile building block.

The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities. For instance, reduction of the nitro group can lead to the corresponding β-amino alcohol, a valuable synthon for the preparation of chiral ligands, auxiliaries, and biologically active compounds. nih.govuzh.chnih.gov The development of chemoselective reduction methods that leave the hydroxyl group intact will be a key area of investigation.

Furthermore, the nitro group can be converted into a carbonyl group via the Nef reaction, providing access to α-trifluoromethyl-β-hydroxy ketones. These compounds are valuable intermediates in their own right, with potential applications in aldol (B89426) and other carbon-carbon bond-forming reactions.

The presence of the trifluoromethyl group is known to influence the acidity of adjacent protons and the reactivity of neighboring functional groups. This could lead to unprecedented reactivity patterns in reactions such as eliminations, substitutions, and rearrangements. For example, the reaction of related trifluoromethylated 1,2-oxazine N-oxides, formed from trifluoromethylated nitroalkenes, has been shown to undergo spontaneous rearrangement to form 1-pyrroline (B1209420) N-oxides. This suggests that the trifluoromethyl group can play a crucial role in directing the outcome of complex reaction cascades.

Future research will likely focus on systematically exploring the reactivity of 1,1,1-Trifluoro-3-nitrobutan-2-ol under a variety of reaction conditions, including acidic, basic, and transition-metal-catalyzed transformations. This could lead to the discovery of novel synthetic methodologies and the creation of a diverse library of fluorinated compounds.

Integration into Multicomponent and Cascade Reactions for Molecular Complexity

Multicomponent reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govnih.gov The dense functionality of 1,1,1-Trifluoro-3-nitrobutan-2-ol makes it an ideal candidate for integration into such processes.

While specific examples involving 1,1,1-Trifluoro-3-nitrobutan-2-ol in MCRs are yet to be reported, the known reactivity of its constituent functional groups suggests significant potential. For example, the nitroalkane moiety can participate in aza-Henry reactions, which are a key step in many MCRs for the synthesis of nitrogen-containing heterocycles. frontiersin.orgnih.govrsc.org

The hydroxyl group can be used as a handle for further transformations within a cascade sequence, such as etherification or esterification, leading to the formation of more complex molecular architectures. The trifluoromethyl group, with its strong electron-withdrawing nature, can influence the regioselectivity and stereoselectivity of these reactions.

Future research in this area will likely involve the design of novel MCRs and cascade reactions that specifically leverage the unique reactivity of 1,1,1-Trifluoro-3-nitrobutan-2-ol . This could involve its use as a key building block in the synthesis of complex natural products and medicinally relevant scaffolds. The development of organocatalytic cascade reactions, in particular, holds great promise for the sustainable and efficient synthesis of complex fluorinated molecules. wordpress.com

Expanding Applications in Chemical Biology and Advanced Materials Science

The unique combination of a trifluoromethyl group, a nitro group, and a chiral hydroxyl group in 1,1,1-Trifluoro-3-nitrobutan-2-ol makes it a highly attractive scaffold for applications in chemical biology and materials science.

Chemical Biology:

The trifluoromethyl group is a well-established bioisostere for the methyl group and can significantly enhance the biological activity of a molecule by improving its metabolic stability and binding affinity to biological targets. researchgate.netuzh.ch The nitro group can also participate in important biological interactions and can be used as a precursor to an amino group, which is a common feature in many pharmaceuticals.

Therefore, 1,1,1-Trifluoro-3-nitrobutan-2-ol and its derivatives are promising candidates for the development of new therapeutic agents. For example, β-amino-α-trifluoromethyl alcohols, which can be readily synthesized from 1,1,1-Trifluoro-3-nitrobutan-2-ol , are key components of some cholesteryl ester transfer protein (CETP) inhibitors. nih.gov Future research will likely involve the synthesis of libraries of compounds based on this scaffold and their screening for a wide range of biological activities. The development of fluorescently labeled derivatives could also provide valuable tools for chemical biology research, enabling the study of biological processes in real-time. nih.gov

Advanced Materials Science:

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. pageplace.dewikipedia.orgnih.gov The incorporation of the trifluoromethyl group from 1,1,1-Trifluoro-3-nitrobutan-2-ol into polymer backbones could lead to the development of new materials with tailored properties.

The nitro and hydroxyl groups can serve as reactive handles for polymerization or for grafting onto existing polymer surfaces. For example, the hydroxyl group could be used to initiate ring-opening polymerization, while the nitro group could be reduced to an amine and used in the formation of polyamides or polyimides. The presence of the trifluoromethyl group would be expected to enhance the hydrophobicity and thermal stability of the resulting polymers.

Future research in this area will explore the use of 1,1,1-Trifluoro-3-nitrobutan-2-ol as a monomer or cross-linking agent in the synthesis of novel fluorinated polymers. These materials could find applications in a variety of fields, including coatings, membranes, and advanced composites. The synthesis of fluorinated polymers with phosphonic acid functionalities, for example, has been shown to produce materials with excellent anti-corrosion properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,1-Trifluoro-3-nitrobutan-2-ol, considering the reactivity of the nitro and trifluoromethyl groups?

- Methodology : Start with a trifluoromethyl ketone precursor (e.g., 1,1,1-trifluorobutan-2-one) and introduce the nitro group via nitration. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration or decomposition. Monitor reaction progress via TLC or in situ IR spectroscopy to detect nitro group formation (C–NO₂ stretch ~1520 cm⁻¹). Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .

- Key Challenges : Competing side reactions (e.g., oxidation of alcohol intermediates) and sensitivity of the trifluoromethyl group to acidic conditions.

Q. How can researchers characterize the structural and electronic properties of 1,1,1-Trifluoro-3-nitrobutan-2-ol using spectroscopic techniques?

- Methodology :

- ¹⁹F NMR : Identify trifluoromethyl chemical shifts (δ ≈ -70 to -80 ppm, depending on substituents) and assess electronic effects from neighboring groups .

- ¹H NMR : Analyze splitting patterns of the nitrobutanol moiety (e.g., coupling between -CH(NO₂)- and -OH protons).

- IR Spectroscopy : Confirm nitro group presence (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and hydroxyl group (broad O–H stretch ~3300 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns, particularly loss of NO₂ or CF₃ groups .

Q. What are the critical safety considerations when handling 1,1,1-Trifluoro-3-nitrobutan-2-ol?

- Safety Protocols :

- Nitro Group Hazards : Avoid friction, heat, or shock to prevent explosive decomposition. Conduct small-scale reactions in fume hoods with blast shields.

- Fluorinated Compound Toxicity : Use PPE (nitrile gloves, goggles) and ensure proper ventilation to mitigate inhalation risks.

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., NaHSO₃) before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the trifluoromethyl group influence the reactivity of the nitro group in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies using model reactions (e.g., SN2 displacement of nitro with amines). Compare reaction rates with non-fluorinated analogs. Computational analysis (DFT) can quantify electron-withdrawing effects via charge density maps and frontier molecular orbital (FMO) analysis. The CF₃ group increases nitro group electrophilicity, accelerating substitution but may sterically hinder access to the reaction site .

Q. What strategies can mitigate competing side reactions during the nitration of 1,1,1-trifluorobutan-2-ol precursors?

- Methodology :

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent oxidation during nitration.

- Low-Temperature Nitration : Use HNO₃/Ac₂O at -10°C to minimize acid-catalyzed decomposition.

- Catalytic Control : Employ zeolites or boron trifluoride (BF₃) to direct regioselective nitration .

Q. How can computational chemistry predict the stability and reaction pathways of 1,1,1-Trifluoro-3-nitrobutan-2-ol under various conditions?

- Methodology :

- Thermodynamic Stability : Calculate bond dissociation energies (BDEs) for C–NO₂ and C–CF₃ bonds using Gaussian or ORCA software. Compare with experimental DSC/TGA data.

- Reaction Pathways : Simulate nitro group reduction (e.g., catalytic hydrogenation) or acid-catalyzed decomposition mechanisms. Validate with kinetic isotope effects (KIE) studies .

Contradictions and Resolutions

- Nitration Efficiency : suggests nitration under strongly acidic conditions, while highlights risks of CF₃ group degradation. Resolution: Optimize nitration using buffered HNO₃ (e.g., HNO₃/AcOH) to balance reactivity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.